molecular formula C13H19NO3 B8613629 tert-butyl-N-(2-ethoxyphenyl)carbamate

tert-butyl-N-(2-ethoxyphenyl)carbamate

Cat. No.: B8613629
M. Wt: 237.29 g/mol
InChI Key: NTNPGOUGRYWFRN-UHFFFAOYSA-N
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Description

tert-Butyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyl group as a protective moiety and a 2-ethoxyphenyl substituent. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines due to its stability under basic and nucleophilic conditions, while the 2-ethoxyphenyl group introduces steric and electronic effects that influence reactivity and solubility . This compound is structurally analogous to other Boc-protected aryl carbamates but is distinguished by the ethoxy substituent at the ortho position of the phenyl ring, which may enhance steric hindrance and alter electronic properties compared to para-substituted analogs .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-(2-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-16-11-9-7-6-8-10(11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

NTNPGOUGRYWFRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between tert-butyl-N-(2-ethoxyphenyl)carbamate and related compounds:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Features References
This compound 2-Ethoxy on phenyl ~237.28* Ortho-substituted ethoxy group increases steric hindrance; moderate polarity. [6, 13]
tert-Butyl-N-(4-propan-2-yloxyphenyl)carbamate 4-Isopropoxy on phenyl ~265.34 Para-substituted isopropoxy group reduces steric effects; higher lipophilicity. [11]
tert-Butyl-N-(2-chlorophenyl)carbamate 2-Chloro on phenyl ~231.71 Electron-withdrawing chloro group enhances electrophilic reactivity. [2, 9]
tert-Butyl-N-(3-hydroxypropyl)carbamate 3-Hydroxypropyl chain ~189.23 Aliphatic chain improves solubility in polar solvents; used as polymer initiator. [4]

*Calculated based on similar compounds in .

Key Observations :

  • Electronic Effects : The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing chloro substituent in tert-butyl-N-(2-chlorophenyl)carbamate, which may reduce electrophilicity at the carbamate group .
  • Solubility : Aliphatic derivatives like tert-butyl-N-(3-hydroxypropyl)carbamate exhibit higher water solubility due to the hydroxypropyl chain, whereas aromatic analogs (e.g., 2-ethoxyphenyl) are more lipophilic .

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